Cas no 1098984-09-8 (2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde)
![2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde structure](https://www.kuujia.com/scimg/cas/1098984-09-8x500.png)
2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde
- 4-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
- 1098984-09-8
- 2-FORMYL-4-(4-HYDROXYMETHYLPHENYL)PHENOL
- MFCD11871003
- SCHEMBL6638573
- starbld0018764
- DTXSID80685076
- 2-Formyl-4-(4-hydroxymethylphenyl)phenol, 95%
- 4-Hydroxy-4'-(hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
-
- MDL: MFCD11871003
- Inchi: InChI=1S/C14H12O3/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,15,17H,8H2
- InChI Key: VJSWSPCDTGCFHW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 228.078644241Da
- Monoisotopic Mass: 228.078644241Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
- XLogP3: 2.3
2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320719-5 g |
2-Formyl-4-(4-hydroxymethylphenyl)phenol, 95%; . |
1098984-09-8 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB320719-5g |
2-Formyl-4-(4-hydroxymethylphenyl)phenol, 95%; . |
1098984-09-8 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde Related Literature
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on 2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde
2-Hydroxy-5-[4-(Hydroxymethyl)Phenyl]Benzaldehyde: A Comprehensive Overview
2-Hydroxy-5-[4-(Hydroxymethyl)Phenyl]Benzaldehyde (CAS No. 1098984-09-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and as a precursor in the synthesis of bioactive molecules. Recent studies have shed light on its biological activities, synthesis methods, and therapeutic potentials, making it a subject of intense research.
The molecular structure of 2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde is notable for its aromatic rings and hydroxyl groups, which contribute to its reactivity and selectivity in various chemical reactions. The presence of the hydroxymethyl group at the para position of the phenyl ring introduces additional functional diversity, enhancing its utility in organic synthesis. Researchers have explored its role as an intermediate in the preparation of complex molecules, particularly those with antimicrobial and antioxidant properties.
Recent advancements in synthetic chemistry have led to innovative methods for the preparation of this compound. For instance, studies have demonstrated the use of cross-coupling reactions and direct aldol additions to efficiently synthesize 2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde. These methods not only improve yield but also reduce reaction time, making them more suitable for large-scale production. Moreover, the compound's stability under various reaction conditions has been thoroughly investigated, providing insights into its scalability for industrial applications.
In terms of biological activity, 2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde has shown promising results in preliminary assays. Research indicates that it exhibits significant antioxidant activity, which could be attributed to its ability to scavenge free radicals. Additionally, studies suggest that this compound may possess anti-inflammatory properties, making it a potential candidate for anti-inflammatory drug development. Furthermore, recent findings highlight its role as a modulator of cellular signaling pathways, which could be exploited for therapeutic interventions in chronic diseases such as cancer and neurodegenerative disorders.
The pharmacokinetic profile of this compound is another area that has been extensively studied. Researchers have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties using in vitro models. These studies reveal that the compound exhibits moderate bioavailability and undergoes phase II metabolism primarily via glucuronidation. Such insights are crucial for optimizing drug delivery systems and enhancing therapeutic efficacy.
From an environmental perspective, the ecological impact of 2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde has been a topic of interest. Studies conducted on aquatic organisms indicate that it poses minimal toxicity at concentrations relevant to industrial discharges. However, further research is needed to assess its long-term effects on ecosystems and develop strategies for safe disposal.
In conclusion, 2-hydroxy-5-[4-(hydroxymethyl)phenyl]benzaldehyde (CAS No. 1098984-09-8) is a multifaceted compound with diverse applications in organic synthesis and pharmacology. Its unique structural features, coupled with recent advancements in synthesis and biological evaluation, position it as a valuable tool in drug discovery and development. As research continues to uncover new dimensions of this compound's potential, it is anticipated that it will play an increasingly important role in both academic and industrial settings.
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